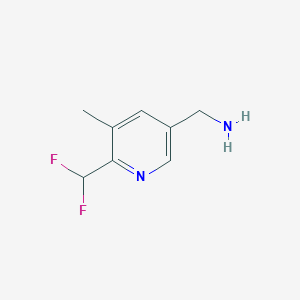
(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a pyridine ring, along with a methanamine group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmaceuticals, and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines through a radical process. This process can be achieved using oxazino pyridine intermediates, which are transformed into pyridinium salts upon acid treatment . The reaction conditions are generally mild, allowing for the late-stage difluoromethylation of pyridine-containing drugs.
Industrial Production Methods: Industrial production of this compound may involve metal-catalyzed cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds makes it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its incorporation into various products can enhance their stability, bioavailability, and overall efficacy .
Mecanismo De Acción
The mechanism of action of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to mimic these functional groups in biological systems . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- (6-(Difluoromethoxy)pyridin-3-yl)methanamine
- (6-(Difluoromethyl)-5-methoxypyridin-2-yl)methanamine
Comparison: Compared to similar compounds, (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both difluoromethyl and methyl groups enhances its ability to interact with biological targets, providing advantages over other similar compounds .
Propiedades
Fórmula molecular |
C8H10F2N2 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
[6-(difluoromethyl)-5-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5-2-6(3-11)4-12-7(5)8(9)10/h2,4,8H,3,11H2,1H3 |
Clave InChI |
VXPGRHSSUYYRQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


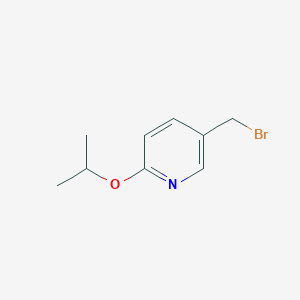
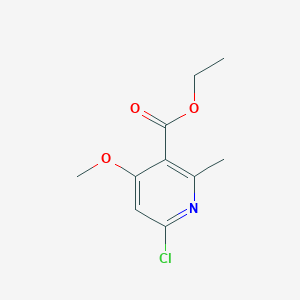
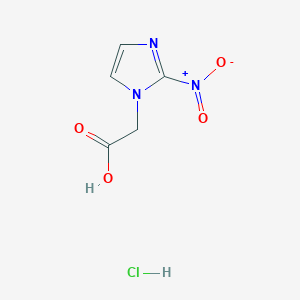

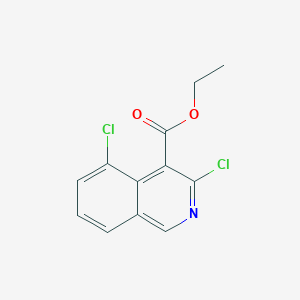
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
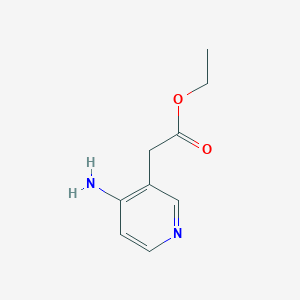


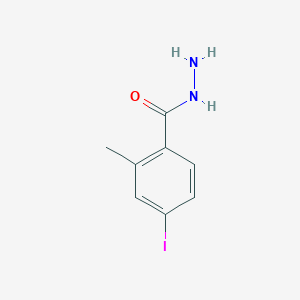
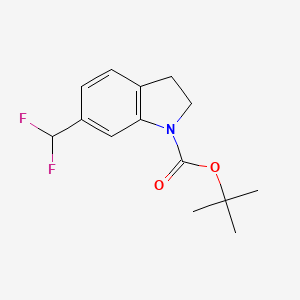
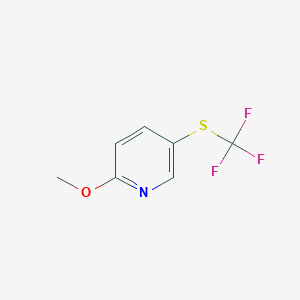
![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)

